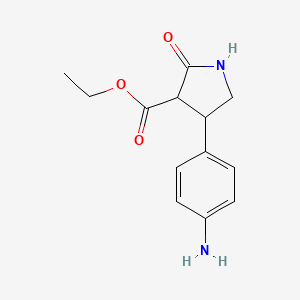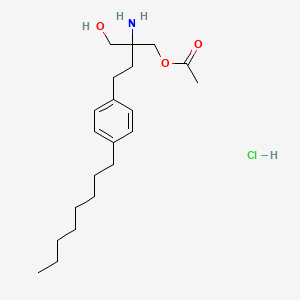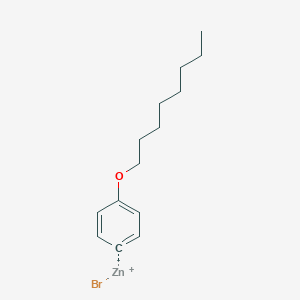
6-Bromo-3-(2-oxopropyl)quinazolin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(2-oxopropyl)quinazolin-4(3h)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of a bromine atom and an oxopropyl group in this compound may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-oxopropyl)quinazolin-4(3h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazolinone precursor.
Oxopropylation: The addition of the oxopropyl group can be carried out using acylation reactions with reagents like acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-(2-oxopropyl)quinazolin-4(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of functionalized quinazolinones.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Quinazolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: The compound may be investigated for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(2-oxopropyl)quinazolin-4(3h)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound can affect cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoquinazolin-4(3h)-one: Lacks the oxopropyl group but shares the bromine substitution.
3-(2-Oxopropyl)quinazolin-4(3h)-one: Lacks the bromine atom but contains the oxopropyl group.
Uniqueness
6-Bromo-3-(2-oxopropyl)quinazolin-4(3h)-one is unique due to the presence of both the bromine atom and the oxopropyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H9BrN2O2 |
|---|---|
Poids moléculaire |
281.10 g/mol |
Nom IUPAC |
6-bromo-3-(2-oxopropyl)quinazolin-4-one |
InChI |
InChI=1S/C11H9BrN2O2/c1-7(15)5-14-6-13-10-3-2-8(12)4-9(10)11(14)16/h2-4,6H,5H2,1H3 |
Clé InChI |
ZLASAGHVNIRTLA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


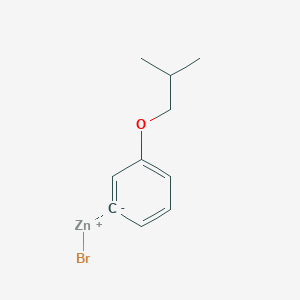
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)

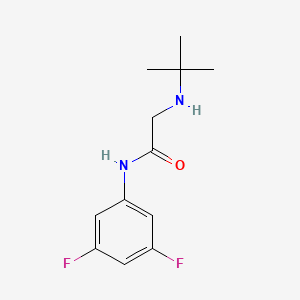

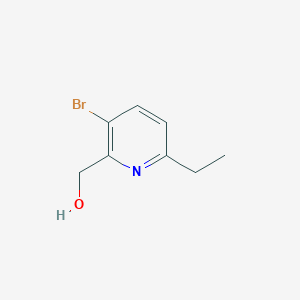

![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)


![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
